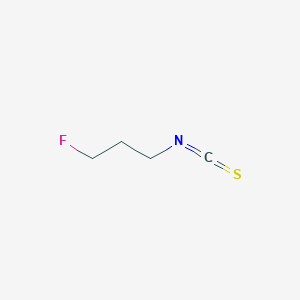

1-Fluoro-3-isothiocyanatopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

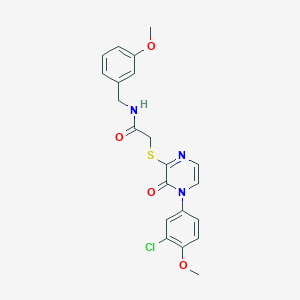

Synthesis Analysis

The synthesis of fluorinated compounds, such as fluorocyclopropanes, involves various methods including the addition of carbenes to fluoroalkenes and the addition of fluorocarbenes to alkenes . Although the exact synthesis of this compound is not detailed, similar approaches could potentially be applied. For instance, the in situ generation of isothiocyanates followed by their reaction with fluorinated compounds is a plausible method for synthesizing such molecules .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often features significant conformational aspects due to the presence of fluorine and isothiocyanate groups. For example, in fluorobenzoyl-isothiocyanate derivatives, the carbonyl and thiourea groups are almost planar, and the molecules adopt an antiperiplanar conformation stabilized by intramolecular hydrogen bonds . This suggests that this compound may also exhibit a planar structure around the isothiocyanate group, with possible intramolecular interactions.

Chemical Reactions Analysis

The reactivity of fluorinated isothiocyanates is not directly addressed in the provided papers. However, isothiocyanates are known to be reactive towards nucleophiles, and the presence of a fluorine atom could influence the reactivity due to its electronegativity and potential for electronic effects . The papers do not provide specific reactions for this compound, but it can be inferred that it may participate in reactions typical of isothiocyanates, such as with amines to form thioureas.

Physical and Chemical Properties Analysis

The physical properties of fluoro-isothiocyanated compounds, such as liquid crystals, have been studied, revealing that the position of the fluoro substituent significantly affects properties like birefringence, dielectric permittivity, and viscosity . Although this compound is not a liquid crystal, the presence of both fluorine and isothiocyanate groups suggests that it could exhibit unique physical properties, potentially useful in various applications.

Applications De Recherche Scientifique

Fluorine's Role in Pharmaceutical and Agrochemical Sciences

Fluorine's high electronegativity and small atomic radius make it a pivotal element in pharmaceutical, agrochemical, and materials sciences. The trifluoromethylthio group, recognized for its high lipophilicity and strong electron-withdrawing properties, significantly enhances cell-membrane permeability and chemical/metabolic stability of drug molecules. Classic methods for preparing trifluoromethylthiolated compounds often require harsh conditions. In contrast, electrophilic trifluoromethylthiolating reagents offer a more attractive, late-stage substrate modification strategy, facilitating the easy installation of the trifluoromethylthio group into small molecules (Shao et al., 2015).

Structural and Vibrational Properties of Fluoro-benzoyl Thioureas

The synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas through the reaction of 4-fluorobenzoyl isothiocyanate with fluoroanilines highlights the influence of fluorine substitution on molecular properties. These compounds exhibit planarity in the carbonyl and thiourea groups, with antiperiplanar conformations stabilized by intramolecular hydrogen bonding, demonstrating the nuanced effects of fluorine on molecular structure and bonding (Saeed et al., 2011).

Fluorine in Organic Synthesis

The inclusion of fluorine atoms in organic compounds is a focus area due to fluorine's unique effects on molecular properties. This research spans the development of sophisticated fluorinating reagents for selective fluorination, highlighting the evolving methods for C-F bond formation and activation. Such advancements offer new pathways for synthesizing fluoroorganic compounds, underscoring fluorine's significance in organic chemistry and material sciences (Amii & Uneyama, 2009).

Fluorination of Carbon Nanotubes

Research into the functionalization of carbon nanotubes (CNTs) with fluorine reveals the potential for modifying CNT properties for various applications. Alkyllithium reagents facilitate the attachment of alkyl groups to fluoro nanotubes, indicating that smaller diameter tubes are more readily alkylated. This functionalization process not only demonstrates fluorine's ability to alter material properties but also underscores the versatility of CNTs in material science (Saini et al., 2003).

Fluoro-ionophores for Metal Ion Detection

The development of fluoroionophores based on polythiazaalkane and polythiaalkane derivatives coupled with anthracene showcases the application of fluorine in designing selective sensors for metal ions, particularly silver. These compounds exhibit changes in fluorescence upon metal ion binding, highlighting fluorine's role in creating sensitive and selective chemical sensors (Ishikawa et al., 1999).

Propriétés

IUPAC Name |

1-fluoro-3-isothiocyanatopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNS/c5-2-1-3-6-4-7/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKAEXNYIPTWDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=S)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)

![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)

![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2538169.png)

![2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B2538170.png)

![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)